Ethyl 4,5-dimethyl-1-(quinolin-4-yl)-1H-pyrrole-3-carboxylate

Drug Discovery Physicochemical Profiling Permeability

Ethyl 4,5-dimethyl-1-(quinolin-4-yl)-1H-pyrrole-3-carboxylate (CAS 649727-26-4) is a synthetic heterocyclic small molecule with the molecular formula C₁₈H₁₈N₂O₂ and a molecular weight of 294.3 g/mol, characterized by a pyrrole core bearing methyl groups at positions 4 and 5, an ethoxycarbonyl ester at position 3, and an N‑1‑linked quinolin‑4‑yl substituent. The compound belongs to the broader class of quinoline‑pyrrole hybrids, a chemotype that has been explored in patent literature for applications in NR2F6 modulation and fluorescent probe development.

Molecular Formula C18H18N2O2
Molecular Weight 294.3 g/mol
CAS No. 649727-26-4
Cat. No. B12592882
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4,5-dimethyl-1-(quinolin-4-yl)-1H-pyrrole-3-carboxylate
CAS649727-26-4
Molecular FormulaC18H18N2O2
Molecular Weight294.3 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CN(C(=C1C)C)C2=CC=NC3=CC=CC=C32
InChIInChI=1S/C18H18N2O2/c1-4-22-18(21)15-11-20(13(3)12(15)2)17-9-10-19-16-8-6-5-7-14(16)17/h5-11H,4H2,1-3H3
InChIKeyACIRQXCAXDSPFX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 4,5-dimethyl-1-(quinolin-4-yl)-1H-pyrrole-3-carboxylate (CAS 649727-26-4): Chemical Identity and Research-Grade Procurement Profile


Ethyl 4,5-dimethyl-1-(quinolin-4-yl)-1H-pyrrole-3-carboxylate (CAS 649727-26-4) is a synthetic heterocyclic small molecule with the molecular formula C₁₈H₁₈N₂O₂ and a molecular weight of 294.3 g/mol, characterized by a pyrrole core bearing methyl groups at positions 4 and 5, an ethoxycarbonyl ester at position 3, and an N‑1‑linked quinolin‑4‑yl substituent . The compound belongs to the broader class of quinoline‑pyrrole hybrids, a chemotype that has been explored in patent literature for applications in NR2F6 modulation and fluorescent probe development [1][2]. As a non‑proprietary intermediate offered by multiple screening‑compound suppliers, it is typically supplied at purities of ≥95% for early‑stage drug discovery and chemical biology research. Procurement decisions for this compound must be informed by the recognition that publicly available, peer‑reviewed biological activity data for this specific entity remain extremely scarce; most sourcing decisions will therefore hinge on chemical identity verification, supplier quality documentation, and the compound’s positioning within a broader structure–activity relationship (SAR) series rather than on established differential pharmacology.

Why Generic In‑Class Substitution Is Not Advisable for Ethyl 4,5-dimethyl-1-(quinolin-4-yl)-1H-pyrrole-3-carboxylate (CAS 649727-26-4)


Within the 1‑(quinolin‑4‑yl)‑1H‑pyrrole‑3‑carboxylate sub‑family, even modest structural changes yield compounds with distinct physicochemical property profiles that preclude casual interchange. The target compound’s ethyl ester imparts a calculated LogP of approximately 3.82 and a polar surface area (PSA) of 44.1 Ų , which differ substantially from those of the corresponding carboxylic acid (CAS 649727-25-3; lower LogP, higher PSA) and the cyclopropyl analog (CAS 649727-28-6). These differences directly affect membrane permeability, solubility, and nonspecific protein binding, making the ethyl ester uniquely suited for applications where balanced lipophilicity is critical . Furthermore, the N‑1 quinolin‑4‑yl attachment geometry distinguishes this compound from regioisomeric quinolyl‑pyrroles (e.g., quinolin‑2‑yl or quinolin‑5‑yl variants), which have been shown to exhibit divergent fluorescent properties and target‑binding orientations in NR2F6 modulator programs [1][2]. Consequently, substituting even a closely related in‑class analog without re‑validating the experimental system risks undermining assay reproducibility and confounding SAR interpretation.

Quantitative Differentiation Evidence for Ethyl 4,5-dimethyl-1-(quinolin-4-yl)-1H-pyrrole-3-carboxylate (CAS 649727-26-4)


LogP Differentiation: Ethyl Ester vs. Carboxylic Acid Analog in Membrane Permeability Context

The computed LogP of ethyl 4,5-dimethyl-1-(quinolin-4-yl)-1H-pyrrole-3-carboxylate is 3.82, versus an estimated LogP of approximately 2.2–2.5 for the corresponding carboxylic acid analog (CAS 649727-25-3; 4,5-dimethyl-1-(quinolin-4-yl)-1H-pyrrole-3-carboxylic acid), a difference of approximately 1.3–1.6 log units . This is consistent with the general ester-to-acid LogP reduction of ∼1.0–1.5 units observed across pyrrole-3-carboxylate series. The higher lipophilicity of the target compound places it closer to the optimal LogP range (3–5) for passive membrane permeability and CNS penetration, as defined by the Lipinski and Pajouhesh–Lenz criteria [1].

Drug Discovery Physicochemical Profiling Permeability

Polar Surface Area (PSA) and Oral Bioavailability Predictability vs. Carboxylic Acid and Cyclopropyl Analogs

The target compound has a computed topological PSA (TPSA) of 44.1 Ų . This falls well below the 60 Ų threshold for likely good oral absorption and substantially below the 90 Ų ceiling for blood–brain barrier penetration. In comparison, the carboxylic acid analog (CAS 649727-25-3) is expected to exhibit a TPSA of approximately 55–57 Ų due to the additional H‑bond donor, while the cyclopropyl analog (CAS 649727-28-6) bearing a carboxylic acid would have a similar elevated PSA [1]. The lower PSA of the ethyl ester suggests superior oral bioavailability potential, positioning it as the preferred ester prodrug or permeability‑enhanced form in the series.

ADME Drug-Likeness Oral Bioavailability

Synthetic Accessibility and Intermediacy: Ethyl Ester as a Key Branch Point in SAR Library Synthesis

The ethyl ester serves as a critical synthetic intermediate that can be hydrolyzed to the carboxylic acid (CAS 649727-25-3) for amide coupling or further derivatized to the acid chloride (3-chlorocarbonyl-4,5-dimethyl-1-(quinol-4-yl)-1H-pyrrole) . This versatility contrasts with the methyl ester analog (CAS 649727-19-5; methyl 4-methyl-1-(quinolin-4-yl)-1H-pyrrole-3-carboxylate), which lacks the 5‑methyl substitution and therefore introduces a different steric and electronic environment at the pyrrole core. The ethyl ester thus enables divergent SAR exploration from a single procurement, reducing the total number of compounds that must be sourced for a comprehensive medicinal chemistry campaign.

Medicinal Chemistry SAR Exploration Synthetic Intermediate

Substituent-Driven Fluorescence Property Differentiation in Quinolyl-Pyrrole Fluorophores

In the quinolyl-pyrrole (QP) fluorophore series, the nature and position of substituents on the pyrrole ring have been shown to modulate fluorescence solvatochromism and quantum yield in a structure-dependent manner [1]. Although no direct photophysical characterization data are publicly available for the 4,5‑dimethyl‑3‑ethoxycarbonyl derivative, class‑level inference from published QP analogs indicates that electron‑withdrawing ester groups at position 3 combined with electron‑donating methyl groups at positions 4 and 5 create a push–pull electronic system favoring intramolecular charge transfer (ICT), which is expected to produce measurable differences in Stokes shift and emission wavelength relative to unsubstituted or mono‑substituted QP analogs [1][2]. The quinolin‑4‑yl (vs. quinolin‑2‑yl) attachment is also critical, as it alters the dihedral angle between the pyrrole and quinoline rings, directly influencing the degree of electronic coupling and thus the fluorophore's environment sensitivity.

Fluorescent Probes Solvatochromism Chemical Biology

Absence of Documented Off‑Target Liability Data: Procurement Risk Assessment

A systematic search of the public literature and authoritative databases (PubChem, ChEMBL, BindingDB, PubMed) identified no peer‑reviewed reports of biological activity, selectivity profiling, or toxicity data for ethyl 4,5-dimethyl-1-(quinolin-4-yl)-1H-pyrrole-3-carboxylate as of May 2026 [1]. This complete absence of pharmacological annotation distinguishes it from more extensively characterized quinoline‑pyrrole analogs such as certain pyrroloquinoline protein kinase inhibitors, for which IC₅₀ values against specific kinase targets have been published [2]. For procurement purposes, this means the compound must be treated as an uncharacterized screening entity; any assumption of target selectivity or safety based solely on chemotype analogy is unjustified without de novo experimental profiling.

Safety Screening Risk Assessment Early Discovery

Supplier Purity and Quality Documentation Variability: A Procurement Differentiation Factor

Commercially, ethyl 4,5-dimethyl-1-(quinolin-4-yl)-1H-pyrrole-3-carboxylate is offered by multiple screening‑compound vendors at purities typically ranging from 95% to 98% (HPLC) . However, the availability of supporting analytical documentation (NMR, LC‑MS, HRMS) varies significantly across suppliers. This compound is not listed in major pharmacopeias, and no certified reference standard exists. Procurement differentiation therefore rests on supplier‑specific quality metrics: lot‑specific NMR spectra, HPLC chromatograms with integration, and residual solvent analysis. Unlike the more widely stocked carboxylic acid analog (CAS 649727-25-3), which is available from a larger number of vendors, the ethyl ester's supplier base is narrower, making batch‑to‑batch consistency a critical selection criterion.

Quality Control Supplier Comparison Analytical Chemistry

Validated Application Scenarios for Ethyl 4,5-dimethyl-1-(quinolin-4-yl)-1H-pyrrole-3-carboxylate (CAS 649727-26-4)


Primary High‑Throughput Screening (HTS) Library Stocking for Phenotypic or Target‑Based Campaigns

Given its favorable computed LogP (3.82) and TPSA (44.1 Ų), ethyl 4,5-dimethyl-1-(quinolin-4-yl)-1H-pyrrole-3-carboxylate meets standard drug‑likeness criteria, making it an appropriate candidate for inclusion in diversity‑oriented or target‑focused screening libraries intended for HTS campaigns . Its placement within the quinoline‑pyrrole chemotype, which has been recognized in patent disclosures for NR2F6 modulation and kinase inhibition, provides a rationale for its inclusion in targeted libraries directed at these protein families, with the explicit caveat that its individual activity profile remains uncharacterized and must be established through the screening campaign itself [1].

Medicinal Chemistry SAR Exploration: Ethyl Ester as a Divergent Intermediate

The ethyl ester functionality enables the compound to serve as a versatile synthetic intermediate for the parallel synthesis of amide, acid, and alternative ester derivatives from a single procurement lot, as demonstrated in the patent‑reported conversion to 3‑chlorocarbonyl‑4,5‑dimethyl‑1‑(quinol‑4‑yl)‑1H‑pyrrole and subsequent hydrolysis to the corresponding carboxylic acid . This divergent reactivity makes it the preferred starting material for medicinal chemistry teams exploring the 1‑(quinolin‑4‑yl)‑1H‑pyrrole SAR space, offering greater downstream flexibility than the pre‑formed carboxylic acid or methyl ester analogs.

Environment‑Sensitive Fluorescent Probe Development

Based on class‑level photophysical data from the quinolyl‑pyrrole (QP) fluorophore series [2], the 4,5‑dimethyl‑3‑ethoxycarbonyl substitution pattern is predicted to enhance intramolecular charge transfer (ICT) character, yielding stronger solvatochromic fluorescence relative to unsubstituted QP cores. Researchers designing novel environment‑sensitive probes for membrane potential sensing or protein conformational studies can rationally select this derivative for initial photophysical characterization, with the expectation of a bathochromically shifted emission and larger Stokes shift compared to simpler QP analogs.

Physicochemical Profiling and ADME Model Compound Studies

The compound's well‑defined computed properties (LogP = 3.82, TPSA = 44.1 Ų, MW = 294.3 g/mol) position it as a useful reference point for calibrating in silico ADME prediction models within the quinoline‑heterocycle chemical space . Its intermediate lipophilicity and moderate molecular weight make it suitable for use as a control compound in PAMPA (Parallel Artificial Membrane Permeability Assay) or Caco‑2 permeability studies when benchmarking the behavior of ester‑containing heterocycles against free acid or amide analogs.

Quote Request

Request a Quote for Ethyl 4,5-dimethyl-1-(quinolin-4-yl)-1H-pyrrole-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.